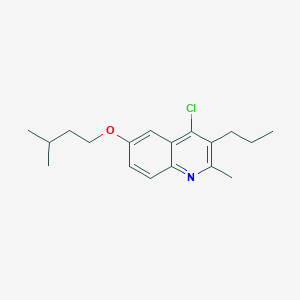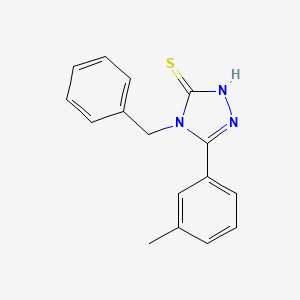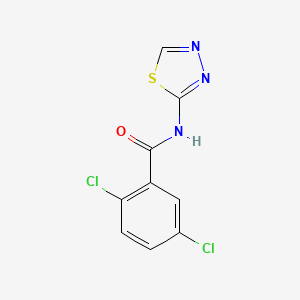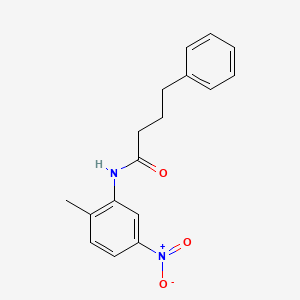
(4-isopropylbenzyl)(2-methoxyphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-isopropylbenzyl)(2-methoxyphenyl)amine, also known as para-methoxymethamphetamine (PMMA), is a synthetic drug that belongs to the amphetamine class. It is a potent stimulant that has gained popularity in the recreational drug market due to its psychoactive effects. However, this drug is not approved for medical use and is considered dangerous due to its potential for toxicity and overdose.
Aplicaciones Científicas De Investigación
PMMA has been the subject of several scientific studies aimed at understanding its effects on the body and brain. One such study investigated the pharmacokinetics and metabolism of PMMA in rats and found that it is rapidly absorbed and metabolized in the liver. Another study explored the effects of PMMA on the release of neurotransmitters in the brain and found that it increases the release of dopamine, norepinephrine, and serotonin.
Mecanismo De Acción
PMMA acts as a stimulant by increasing the levels of neurotransmitters in the brain. It does this by blocking the reuptake of dopamine, norepinephrine, and serotonin, which are responsible for regulating mood, appetite, and other physiological functions. This results in an increase in energy, alertness, and euphoria.
Biochemical and Physiological Effects:
The use of PMMA can have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. In high doses, PMMA can cause seizures, coma, and even death due to its potential for toxicity and overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMMA has several advantages and limitations for use in lab experiments. One advantage is that it can be used as a tool to study the effects of neurotransmitters on the brain. However, its potential for toxicity and overdose makes it unsuitable for use in clinical trials or human studies.
Direcciones Futuras
There are several future directions for research on PMMA. One area of interest is the development of new drugs that target the same neurotransmitter systems as PMMA but with fewer side effects and less potential for toxicity. Another area of interest is the development of new methods for detecting and treating PMMA overdose and toxicity. Additionally, further research is needed to understand the long-term effects of PMMA use on the brain and body.
Métodos De Síntesis
PMMA is synthesized through a complex chemical process involving the reaction of an isopropylbenzyl compound with an anisaldehyde compound in the presence of a reducing agent. The resulting product is a white crystalline powder that is highly soluble in water and other solvents.
Propiedades
IUPAC Name |
2-methoxy-N-[(4-propan-2-ylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)15-10-8-14(9-11-15)12-18-16-6-4-5-7-17(16)19-3/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPMMZUTVGFDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(propan-2-yl)benzyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)



![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)




![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)

![methyl 2-chloro-5-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5756657.png)
